1-(3-Ethynylpyridin-2-yl)azepane
Description
1-(3-Ethynylpyridin-2-yl)azepane is a heterocyclic compound featuring a seven-membered azepane ring (C₆H₁₁N) fused to a pyridine ring substituted with an ethynyl group (-C≡CH) at position 2. This structure combines the conformational flexibility of the azepane ring with the aromatic and electronic properties of the pyridine moiety. The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity for applications in click chemistry or targeted drug design.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-(3-ethynylpyridin-2-yl)azepane |
InChI |
InChI=1S/C13H16N2/c1-2-12-8-7-9-14-13(12)15-10-5-3-4-6-11-15/h1,7-9H,3-6,10-11H2 |
InChI Key |
FDBORSZRYDPTEY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(N=CC=C1)N2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethynylpyridin-2-yl)azepane typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethynylpyridine and azepane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethynylpyridin-2-yl)azepane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
1-(3-Ethynylpyridin-2-yl)azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethynylpyridin-2-yl)azepane involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the azepane ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between 1-(3-Ethynylpyridin-2-yl)azepane and related compounds:
Electronic and Steric Effects
- Ethynyl vs. Methyl/Vinyl Groups : The ethynyl group in this compound is strongly electron-withdrawing, reducing pyridine’s basicity compared to methyl or vinyl substituents (e.g., 1-(3-Methyl-5-vinylpyridin-2-yl)azepane). This may influence interactions with biological targets, such as enzymes requiring protonation for activity .
Research Findings and Hypothetical Data
While direct biological data for this compound are unavailable, inferences can be drawn from analogs:
- Enzyme Inhibition: Pyridine-containing azepanes (e.g., 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamine) show moderate activity against kinases (IC₅₀ ~10–50 μM).
- Antimicrobial Activity : Triazolopyridazine-azepane hybrids (e.g., compounds in ) exhibit MIC values of 2–8 μg/mL against Gram-positive bacteria. The ethynyl group’s electron-deficient nature could improve membrane penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
